Lead(2+) decanoate

Description

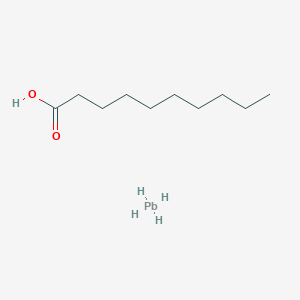

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15773-52-1 |

|---|---|

Molecular Formula |

C20H38O4Pb |

Molecular Weight |

550 g/mol |

IUPAC Name |

decanoate;lead(2+) |

InChI |

InChI=1S/2C10H20O2.Pb/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

KBHNIKDUMLKTIJ-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCC(=O)O.[PbH4] |

Canonical SMILES |

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Pb+2] |

Other CAS No. |

15773-52-1 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Chemical and Physical Properties of Lead 2+ Decanoate

Lead(2+) decanoate (B1226879), with the chemical formula Pb(C₁₀H₁₉O₂)₂, is a lead salt of decanoic acid. It is also referred to as lead dicaprate. industrialchemicals.gov.au

| Property | Value |

| Molecular Formula | C₂₀H₃₈O₄Pb nist.gov |

| Molecular Weight | 549.7 g/mol nist.gov |

| CAS Number | 15773-52-1 nist.gov |

This table presents fundamental chemical data for Lead(2+) decanoate.

Detailed studies on the thermal properties of lead(II) carboxylates have been conducted. For this compound, phase transition data reveals its behavior upon heating.

| Transition | Temperature (K) | Enthalpy/Entropy of Transition |

| Crystal-smectic | 354.9 | ΔfusS: 92.0 J/mol·K nist.gov |

| Liquid-liquid | 367.4 | ΔHtrs: 20.000 kJ/mol, ΔStrs: 54.4 J/mol·K nist.gov |

| Isomorphous-liquid | 385.2 | ΔStrs: 2.7 J/mol·K nist.gov |

This table, based on data from Adeosun and Sime (1976), outlines the phase transitions of this compound. nist.gov

Synthesis and Crystal Structure

Synthesis of Lead(2+) Decanoate (B1226879)

The synthesis of lead carboxylates, including Lead(2+) decanoate, is typically achieved through a metathesis reaction. rsc.orgacs.org A common method involves reacting a soluble lead salt, such as lead nitrate (B79036) (Pb(NO₃)₂), with the corresponding carboxylic acid, in this case, decanoic acid, in a suitable solvent. rsc.org For instance, lead nitrate dissolved in water can be reacted with decanoic acid dissolved in ethanol. rsc.org Another approach involves the reaction of a potassium salt of the carboxylate with a lead(II) salt. acs.org

Crystal Structure and Polymorphism

The crystal structure of lead(II) alkanoates, including this compound, is characterized by a bilayer arrangement where the alkyl chains are parallel to each other. ucm.es These layers are held together by van der Waals forces. ucm.es Research has shown that this compound exhibits polymorphism, meaning it can exist in more than one crystalline form. ucm.esrsc.org Specifically, two polymorphic forms have been identified at room temperature. rsc.org

Single crystals of this compound have been grown using a silica (B1680970) gel technique. ucm.esucm.es These crystals exhibit a polyhedral morphology with distinct cleavage lines, which is attributed to the weak van der Waals interactions between the layers in its structure. ucm.esucm.es The existence of different cleavage angles (90° and ~120°) in grown crystals further supports the presence of polymorphism and polytypism in this compound. ucm.esucm.es A room temperature structure for anhydrous this compound has been reported. csic.es

Structural Chemistry and Phase Behavior of Lead Ii Decanoate

Crystalline Polymorphism and Polytypism in Lead(II) n-Alkanoates

Lead(II) n-alkanoates, including lead(II) decanoate (B1226879), are known to exhibit polymorphism, meaning they can exist in more than one crystalline form. ucm.es These different crystalline structures arise from the various ways the molecules can interact and pack in the solid state. ucm.es For the long-chain lead(II) alkanoates, from octanoate (B1194180) to octadecanoate, two polymorphic forms have been identified at room temperature. rsc.org

Specifically for lead(II) decanoate, the existence of two polymorphic forms, designated as A and B, has been confirmed. researchgate.net This polymorphism is described as monotropic, meaning one form is always more stable than the other, and the transition from the metastable to the stable form is irreversible. rsc.org The crystal structures of both polymorphs of lead(II) decanoate have been solved. researchgate.net

The phenomenon of polytypism, which is a one-dimensional form of polymorphism, has also been observed in the lead(II) alkanoate series. ucm.es This is evident in single crystals of lead(II) decanoate, where two types of crystals with different internal cleavage angles (90° and ~120°) have been found. ucm.esresearchgate.net This observation is directly linked to the polymorphism and polytypism within the compound. ucm.es The crystal structure of lead(II) alkanoates is characterized by a bilayered arrangement, where layers are held together by weak van der Waals forces, leading to excellent cleavage along the (001) faces. ucm.es

Liquid Crystalline Phases and Thermotropic Transitions

Lead(II) decanoate exhibits thermotropic liquid crystalline behavior, transitioning through different phases upon heating. tandfonline.comtandfonline.com These transitions involve changes in the degree of molecular order. The phase sequence for lead(II) decanoate includes a transition from the crystalline solid to a highly ordered smectic phase, then to a less ordered smectic A (Lα) phase at a higher temperature, and finally to an isotropic liquid. tandfonline.comtandfonline.comtandfonline.com

Upon heating, lead(II) decanoate forms a smectic A (Lα) mesophase. tandfonline.comtandfonline.com This phase is characterized by a layered structure where the molecules are arranged in strata, with their long axes, on average, perpendicular to the layer planes. researchgate.net The smectic A phase is the most stable high-temperature mesophase for lead(II) decanoate. tandfonline.com Studies have confirmed this reassignment of the high-temperature mesophase for lead(II) decanoate. tandfonline.comcapes.gov.br

The transition to the mesophase involves significant changes in molecular ordering. In the lower temperature mesophase, there is primarily an increase in lateral disorder. tandfonline.com The transition to the higher temperature smectic A phase is dominated by an increase in chain disorder, resulting from the introduction of gauche conformations in the alkyl chains. tandfonline.comtandfonline.com This process can be viewed as a progressive fusion of the hydrocarbon chains. researchgate.net Despite this disordering, the alkyl chains largely remain in an extended conformation due to the constraints of the ionic network. tandfonline.com The onset of conformational disordering is indicated by small changes in the chemical shifts of methyl and methylene (B1212753) groups in 13C NMR spectra. researchgate.net The all-trans conformation is predominant in the crystalline state. acs.org

Lead(II) alkanoates, including lead(II) decanoate, are organized in bilayers where the lead cations and carboxylate groups form ionic layers, separated by the hydrocarbon chains. ucm.esacs.org In the smectic A mesophase, a bilayer order is maintained. researchgate.net A notable feature of the smectic A phase is the interlayer penetration of the decanoate chains. researchgate.net This penetration explains the difference observed in the bilayer distances between the crystal and the mesophase. researchgate.net For shorter-chain lead(II) carboxylates like decanoate, the lamellar structure is a bilayer. capes.gov.br

Phase Diagrams with Related Organic Acids and Analogues

The phase behavior of lead(II) decanoate in the presence of other compounds, such as decanoic acid, has been investigated. The binary phase diagram of lead(II) decanoate and decanoic acid does not show the formation of molecular complexes in the solid state, which is a different behavior compared to thallium(I) alkanoates. iupac.org Instead, the phase diagram resembles that of surfactants in water, featuring a Krafft-like point where the solubility of the salt increases significantly, suggesting the formation of micellar aggregates. iupac.org The presence of decanoic acid imparts thermal stability to the thermotropic mesophase of lead(II) decanoate, creating a lyotropic homogeneous region in the phase diagram. akjournals.com

Coordination Environment and Geometry of Lead(II) in Decanoate Complexes

The coordination geometry of the lead(II) ion in carboxylate complexes is diverse, primarily due to the influence of the 6s² lone pair of electrons, which can be stereochemically active or inactive. rsc.org This leads to two main types of coordination geometries: hemidirected, where the bonds to ligands are on one side of the lead ion, and holodirected, where the bonds are distributed over the entire surface. rsc.org

For lead(II) carboxylates, the coordination geometry has been found to depend on the alkyl chain length. rsc.org Lead(II) decanoate falls into the category of longer-chain carboxylates (C9 and above) which are suggested to crystallize in a holodirected structure. rsc.org This is in contrast to the shorter-chain members (C6-C8) which exhibit a hemidirected geometry. rsc.org The crystal structure of polymorph B of lead(II) decanoate shows a holodirected coordination of the lead atoms. researchgate.net The carboxylate groups in lead(II) complexes can adopt various coordination modes, including monodentate and bridging. rsc.org In the solid state, 207Pb NMR spectra for lead(II) decanoate at room temperature are consistent with a single metal ion site. tandfonline.com

Molecular Association and Aggregate Formation in Solution and Melt Phases

The behavior of Lead(II) decanoate in both melt and solution phases is characterized by a strong tendency towards molecular association and the formation of aggregates. This behavior is driven by the amphiphilic nature of the molecule, which contains a polar ionic headgroup (the lead carboxylate) and a nonpolar hydrocarbon tail.

Aggregate Formation in the Melt Phase

Even in the pure liquid (melt) phase, reached at temperatures around 100 °C, Lead(II) decanoate does not exist as simple, discrete molecules. psu.edu Both viscosity measurements and thermal analysis studies indicate that the carboxylate is present as aggregates. psu.edu The formation of these aggregates significantly influences the properties of the melt.

Detailed insights into the nature of these aggregates have been obtained primarily through nuclear magnetic resonance (NMR) spectroscopy. psu.edu

Research Findings from NMR Spectroscopy:

¹H NMR spectra of molten Lead(II) decanoate exhibit bands that are considerably broader than those observed in the corresponding free decanoic acid. psu.edu This broadening is a key piece of evidence supporting the formation of small aggregates within which molecular motion is somewhat restricted. psu.edu

Studies of the longitudinal relaxation of ²⁰⁷Pb NMR in molten Lead(II) decanoate at various magnetic field strengths suggest that the dominant relaxation mechanism involves chemical shift anisotropy. psu.edu Analysis of this data provides valuable information regarding the motion and size of the aggregates. psu.edu

Through the combined analysis of proton (¹H) and lead (²⁰⁷Pb) NMR relaxation data, researchers have been able to estimate the size of these aggregates in the liquid phase. psu.edu

The table below summarizes key findings from NMR studies on molten Lead(II) decanoate.

| Parameter | Method | Finding | Significance | Reference |

| Aggregate State | ¹H NMR Spectroscopy | Spectral bands are broader compared to decanoic acid. | Suggests restricted motion within small aggregates. | psu.edu |

| Aggregate Correlation Time | ¹H NMR Relaxation Analysis | 4.5 ± 2.2 ns | Quantifies the rotational motion of the aggregates. | psu.edu |

| Aggregation Number | ¹H and ²⁰⁷Pb NMR Relaxation Analysis | Approx. 7 | Indicates that, on average, about seven monomer units form an aggregate in the melt at 125°C. | psu.edu |

The melt phase of Lead(II) decanoate is formed after the compound passes through one or more thermotropic liquid-crystalline mesophases upon heating. psu.edu For Lead(II) decanoate, the phase sequence includes a highly ordered three-dimensional lamellar structure at intermediate temperatures, followed by a lamellar Lα (smectic A) phase at higher temperatures before becoming an isotropic liquid. tandfonline.comtandfonline.com X-ray diffraction studies confirm a lamellar bilayer structure for shorter-chain lead soaps like the decanoate. capes.gov.br The transition from the solid state involves a progressive fusion of the hydrocarbon chains. researchgate.net Notably, while the physical phase changes, ²⁰⁷Pb NMR data suggests that the immediate coordination environment of the lead ion does not undergo dramatic changes across the solid, liquid-crystalline, and liquid phases. tandfonline.com

Molecular Association in Solution

The formation of aggregates is also a defining characteristic of Lead(II) decanoate's behavior in solutions, with the specific nature of the association depending heavily on the solvent.

Aqueous Solutions:

In aqueous environments, the interaction between lead(II) ions and decanoate anions is strong, leading to the formation of insoluble complexes. nih.govuc.pt This precipitation reaction is a result of the low water solubility of the resulting lead soap. researchgate.net Multiple analytical techniques have confirmed the composition of these complexes. nih.govuc.pt

Potentiometry, electrical conductivity, and turbidity measurements all consistently show a 1:2 metal-to-carboxylate stoichiometry . nih.govuc.pt This corresponds to the neutralization of the Pb²⁺ ion by two decanoate anions. nih.gov

The interaction is influenced by the relatively covalent nature of the bond between the lead(II) ion and the carboxylate group. nih.gov

Organic Solutions:

In organic solvents, particularly nonpolar ones, Lead(II) decanoate exhibits behavior analogous to that of surfactants, forming reversed micelle-type aggregates. researchgate.netacs.orgiupac.org

The solubility in many organic solvents follows a Krafft-type behavior , where the material has low solubility until it reaches a specific critical temperature (the Krafft point), above which the solubility increases sharply due to the formation of micellar aggregates. researchgate.netiupac.org The Krafft point for Lead(II) decanoate is dependent on the solvent; for instance, studies in a series of aliphatic alcohols show that the Krafft point is linearly related to the alcohol's chain length. researchgate.net

In water-free, non-polar solvents like toluene, the aggregates are considered to be rather ill-defined and polydisperse. researchgate.netcore.ac.uk They are thought to consist of predominantly small aggregates, with the average size increasing with solute concentration and decreasing with temperature. researchgate.netcore.ac.uk These structures are believed to arise from the swelling and subsequent breakup of the lamellar structures present in the pure soap by the solvent. researchgate.net

The presence of even trace amounts of water can have a significant impact, promoting the formation of more ordered aggregate structures where water molecules are thought to bind to the polar lead-carboxylate headgroups. researchgate.net

Vapour pressure osmometry (VPO) is a technique used to determine the average molecular weight of a solute in solution, providing direct evidence of aggregation. The table below shows illustrative data for the closely related Lead(II) octanoate in toluene, demonstrating the effect of aggregation on the apparent molecular weight.

| System | Technique | Theoretical Monomer MW | Measured Apparent MW | Interpretation | Reference |

| Lead(II) octanoate in Toluene | Vapour Pressure Osmometry | 493 | 773 | The significantly higher measured molecular weight confirms the presence of aggregates in the solution. | core.ac.uk |

| Lead(II) octanoate in Toluene with 5% Water | Vapour Pressure Osmometry | 493 | 1467 | The presence of water dramatically increases the apparent molecular weight, indicating the formation of larger, more ordered aggregates. | core.ac.uk |

This behavior is consistent with the general understanding of lead carboxylates in organic media, where the molecules self-assemble to minimize the unfavorable interaction between the polar headgroups and the nonpolar solvent. researchgate.netcore.ac.uk

Thermal Decomposition Kinetics and Mechanistic Studies of Lead Ii Decanoate

Identification of Thermal Decomposition Stages and Temperature Ranges

The thermal decomposition of lead(II) decanoate (B1226879) has been studied using techniques such as thermogravimetry (TG), derivative thermogravimetry (DTG), and differential thermal analysis (DTA). rsc.org These analyses reveal that the decomposition of the molten salt occurs in the temperature range of 520–720 K. rsc.org

Elucidation of Gaseous and Solid Decomposition Products

Analysis of the products formed during the thermal decomposition of lead(II) decanoate reveals a complex mixture of both gaseous and solid residues. Evolved gas analysis, conducted by linking thermogravimetry with mass spectrometry (MS) and gas-liquid chromatography (GLC), has been instrumental in identifying the volatile products. rsc.org

The primary gaseous product is the parent ketone, nonadecan-10-one. rsc.org However, a variety of other volatile compounds are also formed in measurable quantities, including:

Lower ketones

Alkanes

Alkenes

Carbon dioxide (CO₂)

Carbon monoxide (CO) rsc.org

The solid products of the decomposition have been analyzed using conventional analytical techniques. rsc.org

Table 1: Gaseous Decomposition Products of Lead(II) Decanoate

| Product Category | Specific Products |

| Major Product | Nonadecan-10-one |

| Minor Products | Lower ketones, Alkanes, Alkenes, Carbon dioxide, Carbon monoxide |

Advanced Applications of Lead Ii Decanoate in Materials Science and Catalysis

Design of Liquid Crystalline Materials for Optical and Data Storage Applications

Lead(II) decanoate (B1226879) is a key component in the development of advanced liquid crystalline (LC) materials, which are promising for optical and data storage applications. researchgate.netrsc.orgeenewseurope.com Research into these materials is driven by the need for high-density, long-lasting, and energy-efficient data storage solutions. mdpi.comscitechdaily.com The unique properties of lead(II) decanoate-based systems, such as their photorefractive capabilities, make them suitable for dynamic holography and other optical data recording technologies. researchgate.net

Studies have been conducted on binary and ternary systems containing lead(II) decanoate to create novel photorefractive liquid-crystalline materials for data recording and storage. researchgate.net In these systems, the absorption spectra of transition metal ions, such as cobalt(II), are analyzed in both the isotropic melt and smectic mesophase of the lead decanoate compositions. researchgate.net This analysis helps in understanding the absorption wavelength region and intensities as a function of temperature and molecular order. researchgate.net

The structure and order of the mesophase in these compositions are investigated using techniques like small-angle X-ray scattering. researchgate.net Research has revealed a bilayer order in both the crystalline and smectic A mesophases of these materials. researchgate.net The difference in the bilayer distances between the crystal and mesophase is attributed to the interlayer penetration of the decanoate chains in the smectic A phase. researchgate.net

Table 1: Structural Properties of Lead(II) Decanoate-Based Liquid Crystalline Materials

| Property | Observation | Technique Used |

| Phase Structure | Bilayer order in both crystal and smectic A mesophase. researchgate.net | Small-Angle X-ray Scattering researchgate.net |

| Interlayer Spacing | Difference in bilayer distances between crystal and mesophase due to chain penetration. researchgate.net | Small-Angle X-ray Scattering researchgate.net |

| Ionic Environment | Cobalt(II) ions primarily form centrosymmetric dodecahedral complexes in the mesophase and melt. researchgate.net | Absorption Spectra Analysis researchgate.net |

Role as a Precursor in the Synthesis of Functional Inorganic Nanomaterials (e.g., PbSe Quantum Dots)

Lead(II) decanoate plays a significant role as a precursor in the synthesis of functional inorganic nanomaterials, particularly lead selenide (B1212193) (PbSe) quantum dots (QDs). researchgate.net PbSe QDs are of interest due to their size-tunable optical and electronic properties, making them suitable for applications in optoelectronic devices. researchgate.netlanl.gov The choice of the lead precursor is a critical factor in determining the quality and size of the resulting quantum dots. researchgate.net

The synthesis of PbSe nanostructures using lead carboxylates like lead hexyldecanoate has been shown to produce various morphologies, including nanorods and agglomerated materials. researchgate.net For instance, one method resulted in PbSe rods approximately 20 nm in thickness, along with agglomerated materials. researchgate.net The addition of hexyldecanoic acid to the solvent during synthesis was found to result in larger, though poorly defined, nanostructures. researchgate.net

Colloidal synthesis methods are commonly employed to produce PbSe nanocrystals, which can range from small spherical particles to larger cubic structures. researchgate.net These methods offer control over the size- and shape-dependent optoelectronic properties of the nanomaterials due to the quantum confinement effect. researchgate.net The use of lead(II) decanoate and related long-chain lead carboxylates as precursors is integral to these synthetic strategies.

Table 2: Synthesis of PbSe Nanostructures Using a Lead Decanoate Precursor

| Synthesis Method | Resulting Nanostructure Morphology | Key Observation |

| Method 1 | ~20 nm thick PbSe rods and agglomerated materials. researchgate.net | The choice of precursor influences the final morphology of the nanostructures. researchgate.net |

| Method with additional hexyldecanoic acid | Larger, poorly defined materials. researchgate.net | Additives can alter the size and shape of the resulting nanomaterials. researchgate.net |

Heterogeneous Catalysis and Reaction Specificity

Catalytic Activity in Organic Transformations (e.g., Cyanosilylation Reactions)

Lead(II) complexes, including those with carboxylate ligands, have demonstrated utility as heterogeneous catalysts in organic transformations such as cyanosilylation reactions. rsc.org The cyanosilylation of aldehydes with trimethylsilyl (B98337) cyanide (TMSCN) is a significant carbon-carbon bond-forming reaction in organic synthesis, producing cyanohydrin trimethylsilyl ethers which are valuable synthetic intermediates. rsc.orgmdpi.comdntb.gov.ua

Research has shown that various lead(II) coordination compounds can act as effective catalysts for this reaction. rsc.org For example, a series of lead(II) complexes with 3-aminopyrazine-2-carboxylic acid have been synthesized and found to catalyze the cyanosilylation of different aldehydes at 15 °C. rsc.org The catalytic activity is influenced by the coordination environment of the lead(II) ion. rsc.org The mechanism of such reactions often involves the coordination of the aldehyde's oxygen atom to the metal center, which enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack by the cyano group. mdpi.com

Selectivity Enhancement and Catalyst Recycling in Lead-Based Systems

A key advantage of using heterogeneous lead-based catalysts is the potential for catalyst recovery and reuse. rsc.org Studies on lead(II) complexes in cyanosilylation reactions have demonstrated that the catalysts can be recycled multiple times without a significant loss of activity. rsc.org For instance, certain lead(II) complexes have been successfully recycled at least three times while maintaining their catalytic performance. rsc.org

The ability to recycle the catalyst is a crucial aspect of developing sustainable and cost-effective chemical processes. mdpi.comelsevierpure.com While specific data on selectivity enhancement directly linked to lead(II) decanoate was not prominent in the search results, the principle of heterogeneous catalysis itself often contributes to improved selectivity due to the defined active sites on the catalyst surface. The solid nature of these catalysts facilitates their separation from the reaction mixture, which is a significant advantage over homogeneous catalysts. nih.gov

Surface Chemistry and Corrosion Inhibition of Metallic Substrates

Formation of Protective Metal Soap Layers on Lead Artefacts

Lead(II) decanoate is a type of lead soap, which are metal carboxylates that can form protective layers on the surface of lead and its alloys. rsc.org These layers play a crucial role in the corrosion inhibition of metallic substrates, particularly in the context of preserving historical and cultural artifacts. doi.orgmetmuseum.org The formation of lead soaps occurs through the reaction of lead ions with fatty acids. nih.gov

In atmospheric conditions, lead corrosion products can form a protective layer that limits further corrosion of the underlying metal. mdpi.com The application of long-chain carboxylates can create a more robust and organized protective film. For example, lead dodecanoate (B1226587) coatings have been investigated for the corrosion inhibition of lead heritage objects. doi.org These coatings can be formed by treating the lead surface with solutions of the corresponding carboxylic acid or its sodium salt. doi.org

The effectiveness of the protective layer depends on the concentration of the coating solution and the solvent used. doi.org Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to confirm the formation of the lead carboxylate layer on the metal surface. doi.org Electrochemical methods like linear sweep voltammetry and electrochemical impedance spectroscopy are employed to evaluate the protective properties of the resulting coating. doi.org

Inhibition Mechanisms against Atmospheric and Acidic Corrosion

Lead(II) decanoate has demonstrated significant potential as a corrosion inhibitor, particularly for lead and its alloys, offering protection against both atmospheric and acidic degradation. The primary mechanism of its protective action involves the formation of a dense, hydrophobic barrier on the metal surface. researchgate.net This barrier is composed of a lead carboxylate layer, specifically lead decanoate, which passivates the surface and insulates it from the corrosive environment. researchgate.netresearchgate.net

In atmospheric conditions, the presence of moisture and pollutants like carbon dioxide and sulfur dioxide can lead to the formation of various corrosion products on lead surfaces. doi.org The application of a lead decanoate coating, often formed in-situ by treating the lead surface with a sodium decanoate solution, results in a protective metallic soap layer. researchgate.netresearchgate.net This layer acts as a physical barrier, hindering the transport of corrosive agents such as oxygen, water, and acidic vapors to the metal substrate. researchgate.netmdpi.com Research has shown that this treatment is highly effective, with electrochemical studies indicating an inhibition efficiency of up to 99.9% in certain conditions. researchgate.netresearchgate.net The formation of this protective film, which includes both lead oxide and lead carboxylate, is crucial to its function. researchgate.net

In acidic environments, such as those contaminated with acetic acid vapors often found in museum display cases, lead(II) decanoate also provides substantial protection. researchgate.net The inhibition mechanism in acidic solutions involves the adsorption of the decanoate molecules onto the metal surface. mdpi.com This adsorption process can be influenced by the chemical structure of the inhibitor and the charge of the metal surface. mdpi.com Organic inhibitors like lead decanoate can function as mixed-type inhibitors, meaning they slow down both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. mdpi.commdpi.com The long hydrocarbon chain of the decanoate anion contributes to the formation of a stable, water-repellent film, effectively blocking the active sites for corrosion. researchgate.netmdpi.com

The effectiveness of the lead decanoate protective layer can be evaluated using various electrochemical techniques, such as Electrochemical Impedance Spectroscopy (EIS). Studies have shown that surfaces treated with decanoate solutions exhibit higher impedance, indicating greater resistance to corrosion. doi.org The quality and protective efficiency of the coating can be influenced by the preparation method and the temperature during application. researchgate.net

| Parameter | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency | Reference |

| Electrochemical | ASTM D1384 Standard Water | 0.05 mol/l | 99.9% | researchgate.netresearchgate.net |

| Electrochemical | Acetic Acid-Enriched Solution | 0.05 mol/l | 99.9% | researchgate.netresearchgate.net |

Environmental Engineering Applications for Metal Separation (as a precipitation agent for other metals)

While lead(II) decanoate itself is a toxic heavy metal salt, its principles of precipitation and extraction are relevant to environmental engineering for the separation and removal of other hazardous metal ions from wastewater. The decanoate anion can be used to selectively precipitate various heavy metals from aqueous solutions. However, for environmental remediation, a non-toxic source of the decanoate anion, such as sodium decanoate, would be used rather than lead(II) decanoate to avoid introducing lead into the water system.

The process of removing heavy metals like lead(II) from industrial wastewater often relies on chemical precipitation. researchgate.net This is typically achieved by adjusting the pH of the solution, which causes the metal ions to form insoluble hydroxides or salts that can then be filtered out. sciforschenonline.org For instance, the removal efficiency of lead(II) from wastewater using precipitation with Ca(OH)₂ is highly dependent on the pH, with maximum removal occurring at a pH of 11. sciforschenonline.org

The principles of using carboxylates like decanoate for metal separation are also applied in solvent extraction processes. In these methods, an organic acid or its salt acts as an extractant in a water-immiscible organic solvent. google.com This organic phase is mixed with the aqueous solution containing the metal ions. The extractant exchanges a proton for a metal ion, forming a metal-extractant complex that is soluble in the organic phase. google.com This allows for the selective transfer of metal ions from the aqueous phase to the organic phase. Metals such as copper, zinc, nickel, cobalt, manganese, and cadmium can be extracted using this technique. google.com

Although direct application of lead(II) decanoate for precipitating other metals in wastewater treatment is not environmentally sound, the underlying chemistry is utilized in various separation and recovery processes in hydrometallurgy. The selective precipitation of different metal decanoates can be controlled by factors such as pH, temperature, and the concentration of the precipitating agent.

The table below illustrates the removal efficiency of Lead(II) using a precipitation process with calcium hydroxide (B78521) at different pH levels, demonstrating the principle that could be applied with a decanoate precipitating agent.

| Initial Pb(II) Concentration (mg/L) | pH | Removal Efficiency (%) with Ca(OH)₂ | Reference |

| 100 - 600 | 3 | Low | sciforschenonline.org |

| 100 - 600 | 5 | Moderate | sciforschenonline.org |

| 100 - 600 | 7 | Moderate-High | sciforschenonline.org |

| 100 - 600 | 9 | High | sciforschenonline.org |

| 100 - 600 | 11 | up to 95% | sciforschenonline.org |

Environmental Chemical Fate and Transport of Lead Ii Decanoate Species

Dissolution and Hydrolytic Behavior in Aqueous Environments

Lead(II) decanoate (B1226879) is classified as a metal soap of a divalent (2+) metal ion and is sparingly soluble in water. industrialchemicals.gov.auindustrialchemicals.gov.au The dissolution process in an aqueous environment involves the dissociation of the salt into lead(II) ions (Pb²⁺) and decanoate anions (C₁₀H₁₉O₂⁻). industrialchemicals.gov.auindustrialchemicals.gov.au The water solubility of lead carboxylates generally decreases as the length of the fatty acid carbon chain increases. industrialchemicals.gov.auindustrialchemicals.gov.au

Table 1: Physicochemical Properties of Lead(II) Decanoate

| Property | Value |

|---|---|

| CAS Registry Number | 15773-52-1 |

| Molecular Formula | C₂₀H₃₈O₄Pb |

| Molecular Weight | 549.7 g/mol |

Source: nist.gov

Speciation and Complexation Dynamics in Natural Waters (e.g., with Organic Matter)

The environmental behavior of lead is critically dependent on its chemical form, or speciation. In natural waters, the free lead(II) ion (Pb²⁺) released from the dissolution of lead(II) decanoate can form complexes with various inorganic and organic ligands.

Inorganic complexation involves reactions with anions such as hydroxide (B78521) (OH⁻), carbonate (CO₃²⁻), and chloride (Cl⁻). scielo.org.mx However, the complexation with natural organic matter (NOM) is of paramount significance for the environmental fate of lead(II). industrialchemicals.gov.auresearchgate.net NOM, which includes substances like humic and fulvic acids, contains functional groups (e.g., carboxylic and phenolic groups) that can form stable, soluble complexes with Pb²⁺ ions. researchgate.netagriculturejournals.czresearchgate.net This complexation accounts for the majority of dissolved lead in natural freshwaters at a pH range of 5 to 9. industrialchemicals.gov.auresearchgate.net Studies have shown that over 88% of total dissolved lead in polluted waters can exist as organic complexes. scielo.org.mx The stability of these metal-organic complexes generally follows the order: Pb(II) > Cu(II) > Cd(II) > Zn(II). cdnsciencepub.com This strong binding to NOM can increase the total concentration of lead that can be mobilized in the water column. rsc.org

Table 2: Key Factors Influencing Lead(II) Speciation in Aquatic Environments

| Factor | Influence on Lead(II) Speciation |

|---|---|

| pH | Affects the hydrolysis of Pb²⁺ and the deprotonation of functional groups on organic matter, influencing complexation. researchgate.netsemanticscholar.org |

| Natural Organic Matter (NOM) | Forms stable, soluble complexes with Pb²⁺, significantly increasing its mobility in dissolved form. industrialchemicals.gov.auresearchgate.netrsc.org |

| Inorganic Ligands (e.g., CO₃²⁻, OH⁻) | Form inorganic lead complexes, which can influence solubility and precipitation. scielo.org.mx |

| Redox Potential | Influences the oxidation state of lead and interacting species, although Pb(II) is the most common state in natural waters. mdpi.com |

This table provides a qualitative summary based on findings from multiple sources. industrialchemicals.gov.auscielo.org.mxresearchgate.netresearchgate.netrsc.orgsemanticscholar.orgmdpi.com

Sorption and Partitioning to Environmental Matrices (e.g., Sediments, Humic Substances, Mineral Oxides)

A crucial process controlling the concentration of dissolved lead in natural waters is its partitioning from the aqueous phase onto solid environmental matrices. industrialchemicals.gov.au Lead(II) ions exhibit a high affinity for sorption to various surfaces. agriculturejournals.cz This includes partitioning to:

Sediments and Soils: Lead is known to bind strongly to soil and sediment particles, which act as major reservoirs for lead in the environment. mdpi.comnih.gov

Humic Substances: Insoluble humic substances have a high capacity to form complexes with lead, rendering it relatively immobile. agriculturejournals.cz The strong affinity of lead for the carboxylic and phenolic groups of humic acid is a key mechanism. researchgate.net

Mineral Oxides: Iron and manganese (oxy)hydroxides are important sorbents for lead in soils and sediments, further limiting its mobility. researchgate.net

The sorption of lead generally increases with higher pH, as surface functional groups on minerals and organic matter become deprotonated and more negatively charged, enhancing electrostatic attraction for the Pb²⁺ cation. semanticscholar.org Due to this strong sorption, lead is typically considered to have limited mobility in soil and sediment environments. industrialchemicals.gov.aunih.gov

Table 3: Sorption Behavior of Lead(II) on Environmental Matrices

| Matrix | Sorption Mechanism | Impact on Mobility |

|---|---|---|

| Humic/Fulvic Acids | Complexation with carboxylic and phenolic functional groups. agriculturejournals.czresearchgate.net | Decreases mobility when bound to insoluble humic substances; may increase mobility when complexed with soluble fulvic acids. agriculturejournals.cz |

| Clay Minerals (e.g., Kaolinite) | Ion exchange and surface complexation. Sorption can be enhanced by the presence of humic acid coatings. semanticscholar.orgresearchgate.net | Significantly decreases mobility. semanticscholar.org |

| Iron/Manganese Oxides | Surface adsorption and complexation. researchgate.net | Significantly decreases mobility. researchgate.net |

| Sediments | A combination of ion exchange, complexation with organic matter, and sorption to mineral oxides. industrialchemicals.gov.aunih.gov | Significantly decreases mobility, leading to accumulation in sediments. nih.gov |

This table provides a qualitative summary based on findings from multiple sources. industrialchemicals.gov.auagriculturejournals.czresearchgate.netsemanticscholar.orgnih.govresearchgate.net

Biodegradation Pathways of the Decanoate Ligand

While the lead component of the molecule is a persistent element, the organic ligand, decanoate, is subject to biodegradation. Straight-chain fatty acids are generally expected to be biodegradable. industrialchemicals.gov.au Studies have shown that decanoate can be utilized as a carbon source by various microorganisms. researchgate.netasm.org For instance, the bacterium Micrococcus roseus has been shown to degrade esters containing decanoate by first cleaving the ester bonds. asm.org Another study indicated that Acinetobacter radioresistens can biodegrade decanoate, potentially through ω-oxidation pathways. researchgate.net

While specific biodegradation data for lead(II) decanoate is limited, a study on the analogue chemical lead bis(2-ethylhexanoate) found it to be readily biodegradable, undergoing 98% degradation in 28 days under OECD Test Guideline 301C. industrialchemicals.gov.au This suggests that the decanoate portion of lead(II) decanoate is unlikely to persist in the environment.

Table 4: Biodegradation of Decanoate and Related Compounds

| Compound/Component | Finding | Organism Example |

|---|---|---|

| Decanoate | Utilized as a sole source of carbon. asm.org | Micrococcus roseus |

| Decanoate | Biodegraded, with potential metabolic products including suberic acid. researchgate.net | Acinetobacter radioresistens |

| Lead bis(2-ethylhexanoate) (Analogue) | Readily biodegradable (98% in 28 days). industrialchemicals.gov.au | Not specified |

| Ethyl decanoate (Ester) | Considered readily biodegradable. europa.eu | Not specified |

Considerations for Environmental Mobility and Persistence of Lead Species

The environmental mobility of the released lead is generally considered low, particularly in soils and sediments. industrialchemicals.gov.aunih.gov This is due to its strong tendency to sorb to organic matter and mineral surfaces. industrialchemicals.gov.auresearchgate.net As a result, soil and sediment act as the primary sinks for lead in terrestrial and aquatic ecosystems, where it can have long residence times. nih.gov

However, the mobility of lead is not zero and can be influenced by several environmental factors. Conditions that can enhance lead mobility include:

Low pH (acidic conditions): Increased acidity can lead to the desorption of lead from soil particles and increase its solubility. muk.ac.irmdpi.com

Presence of Soluble Organic Ligands: Complexation with dissolved organic matter (DOM), such as fulvic acids, can form mobile lead-organic complexes, facilitating its transport in water. agriculturejournals.czmuk.ac.ir

Therefore, while lead(II) decanoate itself will dissociate, the resulting lead species will persist and accumulate in the environment, primarily in soils and sediments. nih.govepa.gov Its potential for transport is highly dependent on local geochemical conditions, especially pH and the concentration and nature of dissolved organic matter. muk.ac.irmdpi.com

Emerging Research Directions and Future Perspectives on Lead 2+ Decanoate

Computational Chemistry and Molecular Dynamics Simulations for Structure-Property Relationships

The adage "structure determines properties" is a fundamental concept in chemistry, explaining how the arrangement of atoms in a molecule dictates its physical and chemical behavior. umass.edu Modern computational techniques are providing unprecedented insight into these relationships for complex materials like lead(2+) decanoate (B1226879).

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for modeling molecular systems from the atomic level upwards. mit.edubioisi.ptjubilantbiosys.com MD simulations, for instance, use classical mechanics to calculate the motion of atoms and molecules over time, allowing researchers to visualize and analyze protein dynamics, conformational changes, and interfacial properties. windows.netualberta.ca These methods are particularly valuable for materials like lead(II) soaps, which exhibit complex structural behaviors. researchgate.net

For lead(2+) decanoate, classical MD simulations have been employed to determine its room temperature structure, revealing intricate molecular arrangements. researchgate.net Research on shorter-chain lead(II) alkanoates (from propionate (B1217596) to heptanoate) has demonstrated a rich and reversible thermal behavior, with multiple crystalline and glass states. researchgate.net In these related compounds, a direct relationship between the atomic structure and the material's optical properties has been established. Shorter lead-lead interatomic distances in the glassy states, as revealed by structural analysis, lead to a dramatic enhancement of luminescence, shifting from weak fluorescence to strong phosphorescence that is visible at room temperature. researchgate.net This strong structure-property linkage suggests that the optical and electronic properties of this compound could be precisely tuned by controlling its local atomic structure.

Simulations of decanoate molecules in bilayer structures have also provided insights into cooperative tilting and ordering, which are crucial for understanding the self-assembly and interfacial behavior of these materials. researchgate.net By combining quantum-mechanical calculations with MD simulations, researchers can build a comprehensive picture of the structure-property landscape, accelerating the discovery of new materials with desired characteristics. mit.edu

Table 1: Investigated Structural and Physical Properties of Lead(II) Alkanoates

| Property | Observation in Short-Chain Lead(II) Alkanoates | Computational Technique | Reference |

|---|---|---|---|

| Thermal Behavior | Exhibit intricate and reversible thermal behavior, including crystalline phases and three distinct glass states (amorphous, liquid crystal, rotator). | Thermal Analysis (DSC, TGA) | researchgate.net |

| Crystal Structure | All members of the series show a bilayered structure, forming a 2D coordination polymer. | X-ray Diffraction (XRD) | researchgate.net |

| Luminescence | Weak fluorescence in the crystalline phase; strong phosphorescence in the glass states at room temperature. | Spectroscopy | researchgate.net |

| Structure-Property Link | Shorter Pb-Pb interatomic distances in the glass structure are directly linked to enhanced luminescence. | Pair Distribution Function (PDF) Analysis | researchgate.net |

| Molecular Arrangement | A room temperature structure for anhydrous lead(II) decanoate has been determined. | Molecular Dynamics (MD) Simulations | researchgate.net |

Rational Design of Hybrid Materials Incorporating Lead(II) Decanoate

Hybrid materials, which combine at least two components (typically organic and inorganic) at the molecular scale, represent a frontier in materials science. bsz-bw.decore.ac.uk This approach allows for the creation of new materials with synergistic or enhanced properties that are not available in the individual components. mdpi.com The rational design of these materials involves a deep understanding of the organic/inorganic interface to solve major challenges in fields such as energy, electronics, and health. european-mrs.com

Lead(II) compounds have already been used as building blocks for inorganic-organic hybrid materials. For example, coordination compounds based on lead(II) bromide (PbBr₂) and organic ligands have been shown to form diverse structures, from discrete molecules to 1D and 2D networks, by leveraging different coordination modes. rsc.org

The distinct layered structure and the tunable optical and electronic properties of this compound make it an attractive candidate for incorporation into rationally designed hybrid materials. By combining this compound with polymers or other inorganic frameworks, it may be possible to create novel functional materials. For instance:

Luminescent Composites: Dispersing this compound within a transparent polymer matrix could yield flexible and processable materials for lighting or sensor applications, harnessing the phosphorescent properties observed in related lead alkanoates. researchgate.net

Semiconducting Hybrids: The integration of this compound layers with conductive polymers could lead to new hybrid semiconductors for electronic devices, where the lead(II) centers contribute to the electronic properties.

Barrier Coatings: The hydrophobic alkyl chains of the decanoate could be exploited in hybrid coatings for moisture resistance, while the inorganic lead component could provide thermal stability or radiation shielding.

The sol-gel process is a common and versatile method for preparing hybrid materials, often at low temperatures, making it suitable for incorporating thermally sensitive organic components. bsz-bw.de This technique could be adapted to create silica-based or metal-oxide-based hybrids containing this compound, offering a pathway to a wide range of new functional materials.

Green Chemistry Approaches in Synthesis and Application for Sustainability

Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrroij.com Its 12 principles focus on goals such as waste prevention, atom economy, use of renewable feedstocks, and designing for energy efficiency. acs.org

Applying green chemistry principles to the lifecycle of this compound is crucial for ensuring its long-term sustainability.

Synthesis: The conventional synthesis of metal carboxylates often involves organic solvents. Green approaches would prioritize solvent-free methods, such as mechanochemical synthesis (grinding reactants together), which has proven effective for other organic reactions. wjpmr.com Furthermore, decanoic acid is a fatty acid that can be sourced from renewable biomass like coconut oil, aligning with the principle of using renewable feedstocks. acs.org

Application: In its applications, the focus should be on creating durable, long-lasting materials that contribute to sustainability goals. For example, its use as a protective coating in conservation extends the life of cultural artifacts, which is a form of preservation. researchgate.net However, given that lead is a substance of concern, designing applications where the lead is firmly encapsulated and cannot leach into the environment is paramount. kubota.co.jp

End-of-Life: Research into the recyclability of this compound-containing materials is essential. Developing processes to recover and reuse the lead component would be a key aspect of a sustainable lifecycle, mirroring efforts in other lead-based industries like battery recycling. mdpi.com

The pursuit of green and sustainable chemistry provides a roadmap for innovating responsibly, ensuring that the benefits of materials like this compound can be realized without imposing a negative impact on human health or the environment. researchgate.net

Table 2: Application of Green Chemistry Principles to this compound

| Green Chemistry Principle | Potential Application to this compound Lifecycle |

|---|---|

| Waste Prevention | Develop high-yield, single-step syntheses that minimize or eliminate byproducts. |

| Atom Economy | Design synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. |

| Use of Renewable Feedstocks | Source decanoic acid from plant-based oils (e.g., coconut oil) instead of petroleum feedstocks. acs.org |

| Reduce Derivatives | Avoid unnecessary protection/deprotection steps in the synthesis by using highly selective reactions. acs.org |

| Safer Solvents and Auxiliaries | Explore solvent-free synthesis methods (mechanochemistry) or use benign solvents like water or supercritical CO₂. researchgate.net |

| Design for Degradation | For specific applications, design hybrid materials where the organic parts are biodegradable, facilitating lead recovery. |

Interdisciplinary Contributions to Broader Scientific Fields (e.g., Cultural Heritage Preservation Science)

The unique properties of this compound and related metal carboxylates position them as valuable materials in fields beyond traditional chemistry and materials science. A prominent example is the field of cultural heritage preservation, an interdisciplinary domain dedicated to the study and conservation of historical and artistic works. unimi.it

The preservation of metallic artifacts is a significant challenge for museums and conservators. ncf.nic.in Nuclear and laser techniques are often employed to analyze and treat cultural heritage objects, but the development of new, effective, and non-invasive protective coatings is a constant research goal. iaea.orgeuropean-mrs.com Research has shown that treating lead objects with an aqueous solution of sodium decanoate is a highly effective conservation strategy. researchgate.net This treatment leads to the in-situ formation of a protective, super-hydrophobic layer of lead(II) decanoate on the metal surface. This layer acts as a robust barrier against atmospheric corrosion, significantly enhancing the long-term preservation of lead-based cultural heritage items. researchgate.net

This application is a prime example of how fundamental chemistry can provide innovative solutions to complex, real-world problems. The formation of this protective metal soap layer demonstrates a successful interdisciplinary contribution, bridging materials science with the conservation of historical artifacts. Future research may explore similar strategies for other metals or develop methods to apply pre-synthesized this compound coatings with even greater control over thickness and uniformity.

Q & A

Q. What unexplored applications of this compound exist in materials science or biochemistry?

- Methodological Answer : Potential areas include lead-based perovskites for photovoltaics or antimicrobial coatings. In biochemistry, its lipophilic properties could be tested in membrane permeability assays. Interdisciplinary studies should leverage combinatorial libraries (e.g., varying alkyl chain lengths) to optimize functionality. Ethical and safety protocols must govern handling due to lead’s toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.